5-Bromo-2-methyl-3-nitrophenol
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 5-Bromo-2-methyl-3-nitrophenol, there are related compounds that have been synthesized. For instance, the synthesis method of 5-bromo-2-methoxyphenol involves three steps of reactions: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .Scientific Research Applications
Atmospheric Concentrations Study
5-Bromo-2-methyl-3-nitrophenol has been identified in atmospheric sampling studies. Research conducted in France focused on the spatial and geographical variations of urban, suburban, and rural atmospheric concentrations of phenolic compounds, including nitrophenols. This study highlighted the role of traffic emissions in the presence of these compounds in the atmosphere, underscoring their relevance in environmental monitoring and air quality assessment (Morville, Scheyer, Mirabel, & Millet, 2006).
Synthesis and Pharmaceutical Research
The compound has been used in the synthesis of various chemicals. For instance, the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides leads to the production of 3-bromo-1-methyl phenothiazines, which are of interest in pharmaceutical research, particularly in exploring their potential anticancer activities (Gautam et al., 2000).
Marine Algae Studies
Studies on marine red algae, specifically Rhodomela confervoides, have isolated various bromophenols, including derivatives related to this compound. These compounds have been analyzed for their structure and biological activities, such as antibacterial properties and potential applications in biomedicine and environmental conservation (Xu et al., 2003).
Antiviral Activity Research
Another avenue of research involves the exploration of antiviral activities. Derivatives of this compound have been synthesized and studied for their potential antiviral properties, contributing to the development of new antiviral drugs and treatments (Mezentseva et al., 1991).
Environmental Chemistry
The compound's role in environmental chemistry has also been examined. For example, studies have focused on its behavior in reactions with various nucleophiles, shedding light on its chemical properties and potential environmental impact, particularly in relation to soil and water contamination (Consiglio et al., 1982).
Antioxidant Research
There is also research on the antioxidant potential of bromophenol derivatives from marine algae, including those related to this compound. These studies contribute to understanding the role of these compounds in combating oxidative stress in biological systems, which has implications for food preservation and human health (Li et al., 2011).
Properties
IUPAC Name |
5-bromo-2-methyl-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-6(9(11)12)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWLYPHIKTHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646177 | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864550-41-4 | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864550-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.